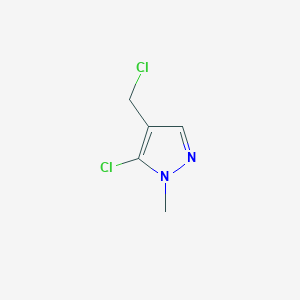
1-(cis-4-Aminocyclohexyl)piperidin-4-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cis-4-Aminocyclohexyl)piperidin-4-ol hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 1-(cis-4-Aminocyclohexyl)piperidin-4-ol hydrochloride involves several steps. One common method includes the stereoselective hydrogenation of unsaturated substituted piperidinones, followed by the reduction of the lactam group to yield cis-configured 2,4-disubstituted 1-alkylpiperidines . Industrial production methods often involve the use of efficient synthetic routes that provide high yields and purity. These methods may include the use of catalysts, such as rhodium or iridium complexes, and specific reaction conditions to ensure the desired stereochemistry .
Chemical Reactions Analysis
1-(cis-4-Aminocyclohexyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and chromium trioxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(cis-4-Aminocyclohexyl)piperidin-4-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various piperidine derivatives.
Mechanism of Action
The mechanism of action of 1-(cis-4-Aminocyclohexyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor, preventing the entry of HIV-1 into host cells. This interaction involves a strong salt-bridge formation between the basic nitrogen atom of the compound and the receptor . The presence of lipophilic groups in the compound also enhances its binding affinity and specificity .
Comparison with Similar Compounds
1-(cis-4-Aminocyclohexyl)piperidin-4-ol hydrochloride can be compared with other piperidine derivatives, such as:
Maraviroc: Another CCR5 antagonist used in HIV treatment.
Biperiden: A muscarinic antagonist used in the treatment of Parkinson’s disease.
Piperidin-4-ol derivatives: These compounds have been studied for their potential antiviral and anticancer activities.
The uniqueness of this compound lies in its specific stereochemistry and its potential as a CCR5 antagonist, making it a valuable compound in HIV research and other pharmacological applications .
Properties
Molecular Formula |
C12H26N2O |
|---|---|
Molecular Weight |
214.35 g/mol |
IUPAC Name |
1-(4-aminocyclohexyl)piperidin-4-ol;methane |
InChI |
InChI=1S/C11H22N2O.CH4/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13;/h9-11,14H,1-8,12H2;1H4 |
InChI Key |
JQYAPQIBXSHDOL-UHFFFAOYSA-N |
Canonical SMILES |
C.C1CC(CCC1N)N2CCC(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


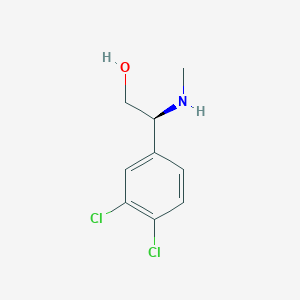
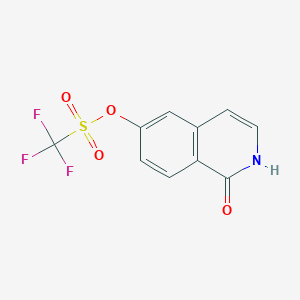

![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol](/img/structure/B12969007.png)
![5'-Chlorospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B12969015.png)
![2-methyl-2-[(phenylmethyl)thio]Propanoic acid ethyl ester](/img/structure/B12969021.png)
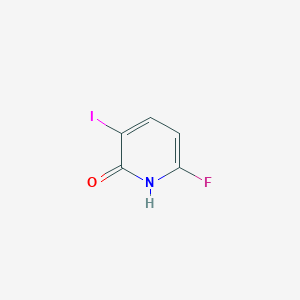

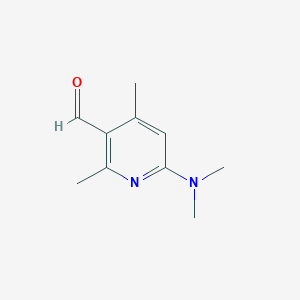
![5-Hydroxy-5H,7H-furo[3,4-B]pyridin-7-one](/img/structure/B12969048.png)

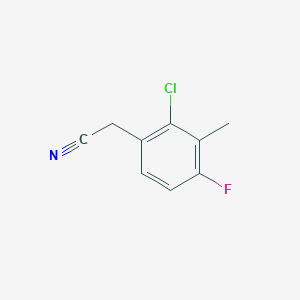
![tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12969073.png)
